molecular formula C23H21N3O3 B4521812 N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B4521812
M. Wt: 387.4 g/mol
InChI Key: UFCPJSCDJGTXPA-UHFFFAOYSA-N
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Description

N-(6-Methoxypyridin-3-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a structurally complex small molecule featuring a tetrahydroisoquinoline core fused with a pyridine ring and substituted with methoxy, methyl, and phenyl groups. Its design integrates pharmacophores known for bioactivity, including the tetrahydroisoquinoline scaffold (associated with kinase inhibition and CNS activity) and the methoxypyridine moiety (common in ligands targeting adenosine receptors or metabolic enzymes) .

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-26-21(15-8-4-3-5-9-15)20(17-10-6-7-11-18(17)23(26)28)22(27)25-16-12-13-19(29-2)24-14-16/h3-14,20-21H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCPJSCDJGTXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CN=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate starting materials.

    Construction of the Tetrahydroisoquinoline Core: This step often involves Pictet-Spengler reactions, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The tetrahydroisoquinoline core is shared with compounds like (3R,4S)-2-hexyl-1-oxo-3-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline derivatives (). Key differences include:

  • Substituent Position : The target compound’s methoxypyridin-3-yl group contrasts with the pyridin-2-yl group in , which may alter binding orientation in enzymatic pockets.

Functional Group Modifications

  • Methoxy vs. Nitro Groups : describes N-(4-nitrophenyl)-tetrahydropyrimidine-5-carboxamide derivatives. Replacing the nitro group with methoxy (as in the target compound) reduces electron-withdrawing effects, possibly enhancing metabolic stability but decreasing electrophilic reactivity .
  • Thioxo vs. Oxo Groups : Analogs in (e.g., 2-thioxo-tetrahydropyrimidines) exhibit different hydrogen-bonding capacities compared to the 1-oxo group in the target compound, influencing target affinity .

Pharmacological Profiles (Inferred)

  • Kinase Inhibition: Tetrahydroisoquinoline derivatives in are explored for kinase modulation. The methoxypyridine group in the target compound may confer selectivity for kinases sensitive to aromatic stacking interactions .
  • Antimicrobial Activity : Pyridine and pyrimidine derivatives in show moderate antimicrobial activity. The phenyl and methoxy groups in the target compound could enhance lipophilicity, improving penetration into bacterial membranes .

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Core Scaffold Key Substituents Reported Activity/Properties Reference
Target Compound Tetrahydroisoquinoline 6-methoxypyridin-3-yl, 3-phenyl Inferred kinase modulation -
N-(4-Nitrophenyl)-tetrahydropyrimidine Pyrimidine 4-nitrophenyl, thioxo Antimicrobial, moderate activity
(3R,4S)-2-hexyl-tetrahydroisoquinoline Tetrahydroisoquinoline Pyridin-2-yl, hexyl Kinase inhibition (hypothetical)
5-Cyano-1,4-dihydropyridine () Dihydropyridine Furyl, methoxyphenyl Calcium channel modulation

Biological Activity

N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, characterized by a bicyclic structure that includes a benzene ring fused to a piperidine-like ring. The presence of methoxy groups enhances solubility and may influence biological activity through improved interaction with biological targets. The carboxamide functional group allows for potential hydrogen bonding, critical for binding interactions.

Biological Activities

Research indicates that tetrahydroisoquinoline derivatives exhibit various biological activities, including:

  • Antitumor : Compounds in this class have shown efficacy against various cancer cell lines.
  • Antimicrobial : Some derivatives possess antibacterial and antifungal properties.
  • Neurological Effects : Certain tetrahydroisoquinolines are noted for their neuroprotective effects and potential in treating neurodegenerative diseases.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
6-Methoxy-N-(6-methylpyridin-3-yl)-tetrahydroisoquinolineSimilar core; different substituentsAntidepressant
7-Hydroxy-N-(pyridinyl)tetrahydroisoquinolineHydroxy group at position 7Anticancer
N,N-Dimethylamino-substituted tetrahydroisoquinolinesDimethylamino group; altered pharmacophoreNeurotransmitter modulation

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of functional groups in modulating the biological potential of tetrahydroisoquinoline derivatives. For instance, electron-donating or electron-withdrawing groups can significantly affect the compound's potency and selectivity towards specific biological targets.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-3-phenyl-tetrahydroisoquinoline derivatives on human cancer cell lines. Results indicated that modifications to the methoxy and carboxamide groups enhanced cytotoxicity compared to parent compounds .
  • Neuroprotective Effects : In another study, the compound was tested for its ability to prevent neuronal cell death in models of oxidative stress. The findings suggested that the methoxy substitution played a crucial role in enhancing neuroprotective properties .
  • Antimicrobial Properties : A series of tests demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential as new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

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